N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide
Description
N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 1 and 3, a piperidine ring, and a carboxamide group attached to a 2-methylphenyl moiety
Properties
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-13-6-4-5-7-16(13)15-8-10-22(11-9-15)18(23)19-17-12-21(3)20-14(17)2/h4-7,12,15H,8-11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMAAKZHQYVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CC2)C(=O)NC3=CN(N=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation at the 1 and 3 positions.
Synthesis of the Piperidine Ring: The piperidine ring can be prepared via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Coupling Reactions: The pyrazole and piperidine rings are then coupled using a carboxamide linkage. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the synthesis requires optimization of temperature, pressure, and reaction time to maximize yield and purity.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Industrial production often includes purification steps such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used in studies investigating receptor binding, enzyme inhibition, or cellular signaling pathways.
Material Science: It may be utilized in the synthesis of novel materials with specific electronic or mechanical properties.
Industrial Applications: The compound could be employed in the development of agrochemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action of N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dimethylpyrazol-4-yl)-4-phenylpiperidine-1-carboxamide: Similar structure but lacks the 2-methyl group on the phenyl ring.
N-(1,3-dimethylpyrazol-4-yl)-4-(2-chlorophenyl)piperidine-1-carboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
N-(1,3-dimethylpyrazol-4-yl)-4-(2-methylphenyl)piperidine-1-carboxamide is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
